molecular formula C21H25FN2O3 B2479735 2-(4-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide CAS No. 954047-19-9

2-(4-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide

Cat. No. B2479735
CAS RN: 954047-19-9
M. Wt: 372.44
InChI Key: ORWFCOOTBBCWFR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as FPPP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. FPPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 411.5 g/mol.

Scientific Research Applications

  • Photoreactions in Different Solvents : A study by Watanabe et al. (2015) examined the photoreactions of flutamide, a similar acetamide derivative, in different solvents. The research highlighted how flutamide undergoes distinct photoreactions depending on the solvent used, which is crucial for understanding the behavior of such compounds under various conditions.

  • Synthesis and Characterization : The synthesis and characterization of novel acetamide derivatives, including those similar to the compound , was explored by Yang Man-li (2008). This research contributes to the understanding of how these compounds can be synthesized and their structural properties.

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Rani et al. (2014) investigated the potential anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives. This study is significant for understanding the possible therapeutic applications of such compounds.

  • Inhibition of Membrane Lipid Peroxidation : The study by Dinis et al. (1994) looked into how certain phenolic derivatives, including acetamide-related compounds, act as inhibitors of membrane lipid peroxidation. This is important for their potential use in protecting against oxidative stress.

  • Antitubercular Activities : The synthesis and evaluation of antitubercular activities of similar compounds were examined by Ang et al. (2012). This study provides insights into the potential use of these compounds as affordable antitubercular agents.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-18-7-9-19(10-8-18)27-16-21(25)23-11-4-12-24-13-14-26-20(15-24)17-5-2-1-3-6-17/h1-3,5-10,20H,4,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWFCOOTBBCWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide

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